N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)furan-3-carboxamide
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Overview
Description
N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)furan-3-carboxamide is a heterocyclic compound that features a combination of thiophene, pyridine, and furan rings. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of multiple heteroatoms in its structure makes it a versatile molecule for various chemical reactions and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)furan-3-carboxamide typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors such as 2-bromopyridine and thiophene-2-boronic acid using palladium-catalyzed cross-coupling reactions.
Introduction of the Furan Ring: The furan ring can be introduced via a cyclization reaction involving furfural and an amine derivative.
Amide Bond Formation: The final step involves the formation of the amide bond between the furan ring and the pyridine-thiophene moiety using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and furan rings, using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can target the pyridine ring, converting it to piperidine derivatives using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring, using reagents such as sodium hydride (NaH) and alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran (THF) as solvent.
Substitution: Sodium hydride, alkyl halides, dimethylformamide (DMF) as solvent.
Major Products
Oxidation: Sulfoxides and sulfones from the thiophene ring.
Reduction: Piperidine derivatives from the pyridine ring.
Substitution: Alkylated pyridine derivatives.
Scientific Research Applications
N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)furan-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
Mechanism of Action
The mechanism of action of N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)furan-3-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes and receptors involved in cellular processes such as DNA replication, protein synthesis, and signal transduction.
Pathways Involved: It may modulate pathways related to cell proliferation, apoptosis, and immune response, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds such as 2-acetylthiophene and 2-bromothiophene share the thiophene ring structure.
Pyridine Derivatives: Compounds like 2-bromopyridine and 4-aminopyridine have similar pyridine rings.
Furan Derivatives: Compounds such as furfural and 2-furoic acid contain the furan ring.
Uniqueness
N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)furan-3-carboxamide is unique due to its combination of three different heterocyclic rings, which imparts distinct chemical and biological properties. This structural diversity allows for a wide range of interactions and applications that are not possible with simpler heterocyclic compounds.
Properties
IUPAC Name |
N-[(2-thiophen-2-ylpyridin-4-yl)methyl]furan-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2S/c18-15(12-4-6-19-10-12)17-9-11-3-5-16-13(8-11)14-2-1-7-20-14/h1-8,10H,9H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URCUYLZUVRXJDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC=CC(=C2)CNC(=O)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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